molecular formula C14H19NO3 B510342 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid CAS No. 540759-65-7

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid

Cat. No.: B510342
CAS No.: 540759-65-7
M. Wt: 249.3g/mol
InChI Key: LZYZSKLWEPKIDL-UHFFFAOYSA-N
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Description

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is an organic compound with a complex structure that includes a ketone, an amine, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid typically involves the reaction of 4-(propan-2-yl)aniline with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-{[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino]pentanoic acid
  • 5-Oxo-5-{[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino]pentanoic acid

Uniqueness

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is unique due to its specific structural features, such as the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-oxo-5-(4-propan-2-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(2)11-6-8-12(9-7-11)15-13(16)4-3-5-14(17)18/h6-10H,3-5H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZSKLWEPKIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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